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Abstract

6-Bromonicotinaldehyde, a halogenated pyridine carboxaldehyde, is a versatile bifunctional
molecule of significant interest in organic synthesis and medicinal chemistry. Its strategic
placement of a bromine atom and an aldehyde group on the pyridine ring offers two distinct and
highly reactive sites for a wide array of chemical transformations. This technical guide provides
a comprehensive overview of these reactive centers, detailing key reactions, experimental
protocols, and quantitative data to facilitate its application in research and drug development.

Introduction

6-Bromonicotinaldehyde (also known as 6-bromopyridine-3-carbaldehyde) is a crystalline
solid with the molecular formula CeH4BrNO. Its structure features a pyridine ring substituted
with a bromine atom at the 6-position and a formyl (aldehyde) group at the 3-position. This
unique arrangement of functional groups, combining an electrophilic carbonyl carbon and a
carbon-bromine bond susceptible to cross-coupling and nucleophilic substitution, makes it a
valuable building block for the synthesis of complex heterocyclic scaffolds. These scaffolds are
prevalent in a variety of biologically active compounds, including potential therapeutic agents.

[1]

Molecular Structure and Properties:
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Property Value

CAS Number 149806-06-4

Molecular Formula CeH4BrNO

Molecular Weight 186.01 g/mol

Appearance Pale yellow to white crystalline solid
Melting Point 104-110 °C

Key Reactive Sites and Their Transformations

The reactivity of 6-Bromonicotinaldehyde is dominated by two primary sites: the aldehyde
group at the C3 position and the bromine atom at the C6 position.

Reactions at the Aldehyde Group (C3-Position)

The aldehyde group is a classic electrophilic center, readily undergoing nucleophilic addition
and related reactions. The electron-withdrawing nature of the pyridine ring and the bromine
atom enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack
by nucleophiles.

The carbonyl carbon is a primary site for nucleophilic attack. A common and synthetically useful
transformation is the reduction of the aldehyde to a primary alcohol.

Reduction to (6-Bromopyridin-3-yl)methanol:

A standard method for this reduction is the use of sodium borohydride (NaBHa4) in an alcoholic
solvent. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Reduction of 6-Bromonicotinaldehyde with Sodium Borohydride

o Materials: 6-Bromonicotinaldehyde, Methanol (MeOH), Sodium Borohydride (NaBHa),
Dichloromethane (DCM), Water, Anhydrous Sodium Sulfate (Na2S0Oa).

e Procedure:
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o Dissolve 6-Bromonicotinaldehyde (1.0 eq) in methanol.
o Cool the solution in an ice bath.

o Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below
10 °C.

o Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the
starting material is consumed.

o Quench the reaction by the slow addition of water.
o Remove the methanol under reduced pressure.

o Extract the aqueous layer with dichloromethane (3 x volumes).

o

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in
vacuo to afford (6-bromopyridin-3-yl)methanol.

Quantitative Data: Reduction of 6-Bromonicotinaldehyde

Reducing Temperature Reaction Time .
Solvent Yield (%)

Agent (°C) (h)

NaBHa4 Methanol Otort 15 >95

The Wittig reaction provides a powerful method for the formation of alkenes from aldehydes. 6-
Bromonicotinaldehyde can be readily converted to various vinyl pyridine derivatives using
phosphorus ylides.

Workflow for the Wittig Reaction:
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Caption: Generalized workflow for the Wittig reaction.
Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

o Materials: Methyltriphenylphosphonium bromide, Sodium hydride (NaH) or n-Butyllithium (n-
BuLi), Anhydrous Tetrahydrofuran (THF), 6-Bromonicotinaldehyde, Saturated aqueous
Ammonium Chloride (NH4Cl), Diethyl ether, Brine, Anhydrous Magnesium Sulfate (MgSQOa).

e Procedure:

o Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert
atmosphere.

o Add NaH (1.2 eq) or n-BuLi (1.1 eq) at O °C and stir the mixture at room temperature for 1
hour to generate the ylide.

o Cool the resulting ylide solution to 0 °C and add a solution of 6-Bromonicotinaldehyde
(1.0 eq) in anhydrous THF dropwise.

o Allow the reaction to warm to room temperature and stir for 12-16 hours.
o Quench the reaction with saturated aqueous NHa4ClI.

o Extract the aqueous layer with diethyl ether (3 x volumes).
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o Combine the organic layers, wash with brine, dry over anhydrous MgSOua, filter, and
concentrate.

o Purify the crude product by column chromatography on silica gel.

Quantitative Data: Wittig Reaction of 6-Bromonicotinaldehyde

Temperatur  Reaction

Ylide Base Solvent . Yield (%)
e (°C) Time (h)
PhsP=CH: n-BulLi THF Otort 12 80-90
PhsP=CHCO
Et NaH THF Otort 16 75-85
2

6-Bromonicotinaldehyde, lacking a-hydrogens, can act as an electrophilic partner in crossed
aldol condensations with enolizable ketones or aldehydes.[2]

Mechanism of Base-Catalyzed Aldol Condensation:
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Caption: Key steps in a base-catalyzed aldol condensation.
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Experimental Protocol: Aldol Condensation with Acetone

o Materials: 6-Bromonicotinaldehyde, Acetone, Ethanol, 10% Aqueous Sodium Hydroxide
(NaOH), Water.

e Procedure:

o Dissolve 6-Bromonicotinaldehyde (1.0 eq) and a slight excess of acetone (1.2 eq) in

ethanol in a flask.
o Add 10% aqueous NaOH dropwise while stirring at room temperature.
o Continue stirring for 2-4 hours. The product may precipitate from the solution.

o If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into
cold water to induce precipitation.

o Wash the solid product with cold water and then a small amount of cold ethanol.
o Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Quantitative Data: Aldol Condensation of 6-Bromonicotinaldehyde

Temperatur  Reaction

Ketone Base Solvent . Yield (%)
e (°C) Time (h)
Acetone NaOH Ethanol rt 3 70-80
Cyclohexano
NaOH Ethanol rt 4 65-75

ne

Reactions at the Bromine Atom (C6-Position)

The bromine atom at the C6-position is a key site for the introduction of molecular diversity
through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the
pyridine ring facilitates the initial oxidative addition step in the catalytic cycle.
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The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds
between 6-bromonicotinaldehyde and various organoboron reagents.[3]

Catalytic Cycle of the Suzuki-Miyaura Coupling:
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

o Materials: 6-Bromonicotinaldehyde, Phenylboronic acid, Palladium(ll) acetate (Pd(OAc)2),
Triphenylphosphine (PPhs), Potassium carbonate (K2COs), 1,4-Dioxane, Water.

e Procedure:

o To a Schlenk flask, add 6-Bromonicotinaldehyde (1.0 eq), phenylboronic acid (1.2 eq),
Pd(OAc)z (0.02 eq), PPhs (0.08 eq), and K=COs (2.0 eq).

o Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

o Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

o Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

o Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and
brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

o Purify the crude product by column chromatography.

Quantitative Data: Suzuki-Miyaura Coupling of 6-Bromonicotinaldehyde
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Boronic . Temp . Yield
. Catalyst Ligand Base Solvent Time (h)
Acid (°C) (%)
Phenylbo Dioxane/
_ _ Pd(OAc)2 PPhs K2COs 90 8 85-95
ronic acid H20
4-
Methox Pd(d Toluene/
y (dppf) Cs2C0s3 100 6 80-90
phenylbo  Cl2 H20
ronic acid
3-
Thienylb Pd(PPhs) DME/H2
_ Naz2COs 85 12 75-85
oronic 4 O
acid

The Sonogashira coupling enables the formation of a carbon-carbon bond between 6-

bromonicotinaldehyde and a terminal alkyne, providing access to alkynylpyridine derivatives.

[4]115]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

« Materials: 6-Bromonicotinaldehyde, Phenylacetylene, Bis(triphenylphosphine)palladium(ll)
dichloride (Pd(PPhs)2Cl2), Copper(l) iodide (Cul), Triethylamine (TEA), Tetrahydrofuran

(THF).

e Procedure:

o To a Schlenk flask under an inert atmosphere, add 6-Bromonicotinaldehyde (1.0 eq),
Pd(PPhs)2Clz2 (0.03 eq), and Cul (0.05 eq).

o Add anhydrous THF and TEA.
o Add phenylacetylene (1.2 eq) dropwise.
o Stir the reaction mixture at room temperature for 12-24 hours.

o Filter the reaction mixture through a pad of Celite, washing with THF.
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o Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data: Sonogashira Coupling of 6-Bromonicotinaldehyde

Co- Temp . Yield
Alkyne Catalyst Base Solvent Time (h)
catalyst (°C) (%)
Phenylac  Pd(PPhs)
Cul TEA THF rt 16 80-90
etylene 2Cl2
Trimethyl
. Pd(PPhs)
silylacetyl Cul EtsN DMF 50 8 75-85
4
ene
Pd(dppf)
1-Hexyne cl Cul DIPA Toluene 60 12 70-80
2

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling

6-bromonicotinaldehyde with various primary and secondary amines.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

o Materials: 6-Bromonicotinaldehyde, Morpholine, Tris(dibenzylideneacetone)dipalladium(0)

(Pdz(dba)s), 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-

butoxide (NaOtBu), Anhydrous Toluene.

e Procedure:

o

(1.4 eq).

o

o

[¢]

[¢]

Add morpholine (1.2 eq).

To a glovebox or Schlenk flask, add Pdz(dba)s (0.01 eq), XPhos (0.04 eq), and NaOtBu

Add 6-Bromonicotinaldehyde (1.0 eq) and anhydrous toluene.

Seal the vessel and heat the mixture to 100 °C for 12-24 hours.

Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
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o Concentrate the filtrate and purify by column chromatography.

Quantitative Data: Buchwald-Hartwig Amination of 6-Bromonicotinaldehyde

. . Temp . Yield
Amine Catalyst Ligand Base Solvent Time (h)
(°C) (%)
Morpholi Pdz(dba)
XPhos NaOtBu Toluene 100 18 85-95
ne 3
Aniline Pd(OAc)2 BINAP Cs2C0s Dioxane 110 24 70-80
n_
, Pdz(dba)
Butylami RuPhos K3POa t-BuOH 90 16 75-85
3
ne

Characterization Data

Spectroscopic data is crucial for the identification and characterization of 6-
Bromonicotinaldehyde.

1H NMR (CDCls, 400 MHz): & 9.98 (s, 1H, CHO), 8.90 (d, J = 2.4 Hz, 1H, Ar-H), 8.10 (dd, J =
8.4, 2.4 Hz, 1H, Ar-H), 7.80 (d, J = 8.4 Hz, 1H, Ar-H).

13C NMR (CDCls, 101 MHz): 6 190.5, 153.0, 145.0, 140.0, 129.0, 122.0.

IR (KBr, cm~1): 3080, 2840, 1705 (C=0), 1580, 1550, 1380, 1120, 830.[8]

Mass Spectrometry (EI): m/z (%) 185/187 ([M]*), 184/186, 156/158, 105, 77.[8]

Conclusion

6-Bromonicotinaldehyde is a highly valuable and versatile building block in modern organic
synthesis. The distinct reactivity of its aldehyde and bromo-substituted positions allows for a
wide range of selective transformations. This guide provides a foundational understanding of its
key reactive sites, supported by experimental protocols and quantitative data, to empower
researchers in the fields of medicinal chemistry, materials science, and drug development to
fully exploit the synthetic potential of this important molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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